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molecular formula C15H18ClNO B1447950 (1S)-1-[2-(benzyloxy)phenyl]ethan-1-amine hydrochloride CAS No. 123983-03-9

(1S)-1-[2-(benzyloxy)phenyl]ethan-1-amine hydrochloride

Cat. No. B1447950
M. Wt: 263.76 g/mol
InChI Key: MGOKOLBJBKBTSX-YDALLXLXSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05231227

Procedure details

A mixture obtained by adding 2.64 g of (+)-1-(2-benzyloxyphenyl)ethylamine hydrochloride prepared in Referential Example (3-1) and 0.26 g of 5% Pd-C to 40 ml of methanol was subjected to hydrogenation at room temperature and normal pressure, whereby 256 ml of hydrogen was absorbed. After filtering off the catalyst, the filtrate was concentrated under reduced pressure to give 1.78 g of (+)-1-(2-hydroxyphenyl)ethylamine hydrochloride.
Quantity
2.64 g
Type
reactant
Reaction Step One
Name
Quantity
0.26 g
Type
catalyst
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[ClH:1].C([O:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[CH:16]([NH2:18])[CH3:17])C1C=CC=CC=1>[Pd].CO>[ClH:1].[OH:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[CH:16]([NH2:18])[CH3:17] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
2.64 g
Type
reactant
Smiles
Cl.C(C1=CC=CC=C1)OC1=C(C=CC=C1)C(C)N
Step Two
Name
Quantity
0.26 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
40 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A mixture obtained
CUSTOM
Type
CUSTOM
Details
was subjected to hydrogenation at room temperature
CUSTOM
Type
CUSTOM
Details
normal pressure, whereby 256 ml of hydrogen was absorbed
FILTRATION
Type
FILTRATION
Details
After filtering off the catalyst
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
Cl.OC1=C(C=CC=C1)C(C)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.78 g
YIELD: CALCULATEDPERCENTYIELD 102.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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